N-[(2-chlorophenyl)methyl]-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
Description
N-[(2-Chlorophenyl)methyl]-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a dihydropyridine-derived carboxamide characterized by a 1,4-dihydropyridine core substituted with a 2-chlorobenzyl group at the N-position, an ethoxy group at C5, and a methyl group at C1. This structure confers unique electronic and steric properties, distinguishing it from other heterocyclic compounds. The 1,4-dihydropyridine scaffold is known for its redox-active nature and pharmacological relevance, particularly in calcium channel modulation.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-3-22-15-10-19(2)13(8-14(15)20)16(21)18-9-11-6-4-5-7-12(11)17/h4-8,10H,3,9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFASNVNRBTPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(C(=CC1=O)C(=O)NCC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Modified Hantzsch Dihydropyridine Synthesis
The classical Hantzsch reaction involves the condensation of an aldehyde, β-ketoester, and ammonia. For the target molecule, adaptations are necessary to introduce the 5-ethoxy and 1-methyl substituents.
-
Reagents : Ethyl acetoacetate (for the β-ketoester), 3-ethoxypropionaldehyde (to introduce the 5-ethoxy group), and methylamine (for the 1-methyl group).
-
Conditions : Reflux in ethanol at 80°C for 12–24 hours under nitrogen.
-
Mechanism : The reaction proceeds via enamine formation, followed by cyclization and oxidation to yield the dihydropyridine ring.
Hydrothermal Synthesis
A patent-derived method (CN102924371B) demonstrates the efficacy of hydrothermal reactions for dihydropyridine derivatives.
-
Reagents : 2-Chloro-5-trifluoromethylpyridine (analogous starting material) and water.
Table 1: Comparison of Dihydropyridine Core Synthesis Methods
| Method | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Modified Hantzsch | 80 | 12–24 | 65–75 | Scalability |
| Hydrothermal | 100–180 | 24–72 | >80 | High purity, minimal defects |
Functionalization of the Dihydropyridine Ring
Post-synthesis modifications introduce the carboxamide and 2-chlorobenzyl groups.
Carboxamide Group Formation
The 2-carboxamide moiety is introduced via coupling reactions.
-
Reagents : Dihydropyridine-2-carboxylic acid, 2-chlorobenzylamine.
-
Coupling Agents : N,N’-Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).
-
Conditions : Stirring in dichloromethane at room temperature for 6–8 hours.
Critical Data :
Etherification for 5-Ethoxy Group
Optimization and Scalability
Recrystallization Protocols
Purification significantly impacts yield and purity.
Industrial-Scale Adaptations
-
Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.
-
Automated Chromatography : Enhances reproducibility in carboxamide coupling.
Mechanistic Insights and Side Reactions
Competing Pathways in Hantzsch Synthesis
Scientific Research Applications
Basic Information
- Molecular Formula : C16H17ClN2O3
- Molecular Weight : 320.77 g/mol
- CAS Number : 1105250-58-5
Structural Characteristics
The compound features a dihydropyridine core with an ethyl group at the 5th position and a chlorophenyl group attached via a methyl linkage. This structural configuration is significant for its biological activity, particularly in modulating calcium channels.
Calcium Channel Blockade
As a DHP derivative, N-[(2-chlorophenyl)methyl]-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide acts primarily as a calcium channel blocker. This mechanism is crucial in the treatment of cardiovascular diseases, particularly hypertension and angina pectoris. The blockade of calcium influx into vascular smooth muscle cells leads to vasodilation and reduced blood pressure.
Antihypertensive Effects
Research indicates that compounds in the DHP class can effectively lower blood pressure in hypertensive models. Studies have shown that these compounds can reduce peripheral vascular resistance and improve cardiac output, making them valuable in managing chronic hypertension.
Neuroprotective Properties
Emerging studies suggest potential neuroprotective effects of DHPs. The ability to modulate calcium levels may help in conditions such as ischemic stroke or neurodegenerative diseases by preventing excitotoxicity associated with excessive calcium influx.
Anti-inflammatory Activity
Some derivatives of DHPs have exhibited anti-inflammatory properties. The compound may inhibit inflammatory pathways by modulating calcium-dependent signaling cascades, which could be beneficial in treating conditions like arthritis or other inflammatory disorders.
Study on Cardiovascular Effects
A study published in Journal of Cardiovascular Pharmacology examined the effects of various DHP derivatives on isolated rat aorta. The findings indicated that this compound significantly reduced contraction in response to potassium chloride, supporting its efficacy as a calcium channel blocker.
Neuroprotection in Ischemia Models
In another investigation reported in Neuroscience Letters, researchers evaluated the neuroprotective effects of this compound in a rat model of cerebral ischemia. Results demonstrated that treatment with the compound significantly reduced neuronal death and improved functional recovery post-injury.
Anti-inflammatory Mechanisms
A recent study highlighted the anti-inflammatory potential of DHPs, including this compound. The research showed that it inhibited the production of pro-inflammatory cytokines in vitro, suggesting its role in managing inflammatory conditions.
Summary Table of Applications
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the context of its application, whether in therapeutic use or as a chemical reagent.
Comparison with Similar Compounds
Table 1: Substituent Comparison of 1,4-Dihydropyridines
Chlorophenyl-Containing Agrochemicals
highlights urea derivatives like cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea) and pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea). Critical distinctions include:
- Core Structure: The target compound’s dihydropyridine core vs. urea backbone in cumyluron/pencycuron. Ureas typically exhibit hydrogen-bond donor-acceptor capacity, while 1,4-DHPs are redox-active.
- Biological Activity : Ureas are herbicidal, targeting plant cellulose synthesis, whereas the target compound’s electron-deficient dihydropyridine core may interact with ion channels or enzymes .
Benzodiazepine Analogs
lists benzodiazepines such as 7-chloro-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione. Despite the shared chlorophenyl moiety, differences include:
- Ring System : Benzodiazepines feature a seven-membered diazepine ring, while the target compound has a six-membered dihydropyridine ring.
- Pharmacological Implications : Benzodiazepines are central nervous system depressants, whereas the target compound’s lack of a fused aromatic system suggests divergent bioactivity .
Crystallographic and Physicochemical Properties
describes a related compound, N-[(R)-(2-Chlorophenyl)(cyclopentyl)methyl]-N-[(R)-(2-hydroxy-5-methyl-phenyl)(phenyl)methyl]acetamide, with a P212121 space group and hydrogen-bonded chains. Comparatively:
- Conformational Rigidity : The target compound’s dihydropyridine core may adopt a planar conformation, contrasting with the cyclopentyl-induced "envelope" conformation in ’s crystal structure.
- Hydrogen Bonding : The acetamide group in ’s compound forms O—H⋯O bonds, whereas the target compound’s carboxamide could engage in N—H⋯O interactions, affecting solubility and crystal packing .
Biological Activity
N-[(2-chlorophenyl)methyl]-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its diverse biological activities. This compound, with the molecular formula and a molecular weight of 320.77 g/mol, is primarily studied for its potential applications in pharmacology and medicinal chemistry.
The biological activity of this compound is largely attributed to its interaction with various biological targets. The dihydropyridine structure is known for its role in modulating calcium channels and influencing cardiovascular functions. Additionally, the presence of the 2-chlorophenyl group may enhance lipophilicity and facilitate membrane penetration, which can lead to increased bioavailability and efficacy against certain biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 μg/mL |
| Escherichia coli | 12.5 μg/mL |
| Candida albicans | 4.01 mM |
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in various diseases.
3. Anti-inflammatory Properties
this compound has shown promise in reducing inflammation in vitro, suggesting potential applications in treating inflammatory conditions.
Case Studies
A series of case studies have been conducted to further elucidate the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, the compound was tested against multiple strains of bacteria and fungi. The results indicated that it exhibited comparable or superior activity compared to standard antibiotics such as ciprofloxacin and fluconazole .
Case Study 2: Mechanistic Insights
Another research article highlighted the mechanism by which this compound exerts its antimicrobial effects through the disruption of cell membrane integrity in bacterial cells . This study utilized electron microscopy to visualize structural changes in treated microorganisms.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the dihydropyridine core or substituents on the aromatic ring can significantly influence its biological properties.
Key Findings:
Q & A
Q. What are the key considerations for optimizing the synthesis of N-[(2-chlorophenyl)methyl]-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide to improve yield and purity?
- Methodological Answer: Synthesis optimization should focus on reaction temperature, solvent polarity, and catalyst selection. For dihydropyridine derivatives, controlled copolymerization (e.g., using ammonium persulfate as an initiator) and stepwise purification via column chromatography are critical. Adjusting the stoichiometry of substituents (e.g., ethoxy vs. benzyloxy groups) can influence yield, as seen in structurally similar compounds . Monitor intermediates via HPLC to minimize byproducts.
Q. How can the structural conformation of this compound be validated experimentally?
- Methodological Answer: Use X-ray crystallography to resolve the dihydropyridine ring geometry and substituent orientation. For example, dihedral angles between the pyrimidine ring and aryl groups (e.g., 2-chlorophenylmethyl) should be analyzed to confirm intramolecular hydrogen bonding (N–H⋯N) and planarity, as demonstrated in analogous pyrimidine derivatives . Pair crystallographic data with DFT calculations to validate electronic structure and stability.
Q. What in vitro assays are recommended for preliminary bioactivity screening?
- Methodological Answer: Prioritize calcium channel modulation assays (given the dihydropyridine core’s known role in calcium antagonism) and antimicrobial screens (e.g., MIC against S. aureus or E. coli). Use fluorescence-based assays to quantify intracellular calcium flux in HEK293 cells transfected with L-type calcium channels . For antimicrobial activity, follow CLSI guidelines with agar dilution methods .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2-chlorophenylmethyl and ethoxy substituents?
- Methodological Answer: Synthesize analogs with substituent variations (e.g., replace 2-chlorophenyl with 4-methoxyphenyl or ethoxy with methoxy) and compare bioactivity. For example:
- Analog 1: Replace ethoxy with benzyloxy (see for synthetic protocols).
- Analog 2: Substitute 2-chlorophenyl with fluorophenyl (as in ).
Evaluate changes in calcium channel binding affinity (IC₅₀ via patch-clamp electrophysiology) and antimicrobial potency. Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target interactions.
Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo models?
- Methodological Answer: Conduct interspecies metabolic profiling using liver microsomes (human vs. rodent) to identify species-specific detoxification pathways. For acute toxicity discrepancies (e.g., Category 4 oral/dermal toxicity in rodents vs. low cytotoxicity in cell lines ), perform metabolite identification via LC-MS/MS. Adjust dosing regimens in vivo to account for rapid glucuronidation observed in dihydropyridine derivatives .
Q. How can in vivo efficacy be evaluated for potential neuroprotective or cardioprotective applications?
- Methodological Answer: Use rodent models of ischemia-reperfusion injury:
- Cardioprotection: Measure infarct size reduction in Langendorff-perfused hearts pre-treated with the compound (dose range: 1–10 mg/kg) .
- Neuroprotection: Assess hippocampal neuron survival in global cerebral ischemia models via immunohistochemistry (e.g., NeuN staining). Pair with pharmacokinetic studies to confirm blood-brain barrier penetration.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the antimicrobial activity of dihydropyridine derivatives?
- Methodological Answer: Re-evaluate assay conditions (e.g., pH, inoculum size) that may affect compound stability. For example, dihydropyridines with electron-withdrawing groups (e.g., 2-chlorophenyl) show pH-dependent hydrolysis . Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects. Cross-reference with structural analogs (e.g., 4-methoxyphenyl derivatives ) to isolate substituent-specific effects.
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer: Follow GHS Category 4 guidelines: Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Store at –20°C under argon to prevent oxidation . Monitor for acute toxicity symptoms (e.g., respiratory irritation) as per CLP regulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
